molecular formula C33H43ClN8O5S B1239599 Suguan CAS No. 52337-30-1

Suguan

Cat. No.: B1239599
CAS No.: 52337-30-1
M. Wt: 699.3 g/mol
InChI Key: LJTHZLWYIHCHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suguan is a chemical preparation provided for non-clinical research applications. It is a combination product whose active pharmaceutical ingredients are Glyburide (also known as Glibenclamide) and Phenformin Hydrochloride . Glyburide is a second-generation sulfonylurea that acts as an insulin secretagogue. Its primary research application involves studying insulin secretion mechanisms in pancreatic beta cells . It functions by binding to and closing ATP-sensitive potassium channels (K_ATP) on the surface of beta cells. This membrane depolarization opens voltage-gated calcium channels, leading to an influx of calcium that triggers the exocytosis of insulin-containing granules . Phenformin is a biguanide hypoglycemic agent with actions similar to metformin . Its research value lies in its mechanism of action, which is distinct from sulfonylureas. It is studied for its ability to decrease hepatic gluconeogenesis, decrease intestinal absorption of glucose, and increase peripheral insulin sensitivity . The combination of these two compounds in this compound allows researchers to investigate synergistic effects on glucose control, as the components work through complementary mechanisms—one stimulating insulin release and the other improving insulin sensitivity and reducing glucose production . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

52337-30-1

Molecular Formula

C33H43ClN8O5S

Molecular Weight

699.3 g/mol

IUPAC Name

1-carbamimidoyl-1-(2-phenylethyl)guanidine;5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide

InChI

InChI=1S/C23H28ClN3O5S.C10H15N5/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;11-9(12)15(10(13)14)7-6-8-4-2-1-3-5-8/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);1-5H,6-7H2,(H3,11,12)(H3,13,14)

InChI Key

LJTHZLWYIHCHKN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.C1=CC=C(C=C1)CCN(C(=N)N)C(=N)N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.C1=CC=C(C=C1)CCN(C(=N)N)C(=N)N

Other CAS No.

52337-30-1

Synonyms

Suguan
Suguan phenformin monohydrochloride salt

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Suguan has been investigated for its bioactive properties, particularly in the development of therapeutic agents. Research indicates that compounds similar to this compound exhibit promising antibacterial and antifungal activities, making them potential candidates for drug development against resistant strains of bacteria and fungi.

Case Study: Anticancer Properties

A notable study conducted by researchers at the University of Hawaii focused on compounds derived from natural sources that have shown efficacy against various cancers. The research identified a compound that demonstrated activity against ovarian cancer and prostate cancer. While not directly this compound, the methodologies and findings in this realm can be applicable to this compound research, suggesting its potential as an anticancer agent .

Material Science Applications

In material science, this compound has been explored for its optical properties. Recent studies have highlighted its use in synthesizing nonlinear optical materials, which are essential for various applications in photonics and telecommunications.

Data Table: Optical Properties of this compound-Based Materials

Material TypeOptical PropertyApplication Area
Piperazine-1,4-diium bis 2,4,6-trinitrophenolateNonlinear optical responsePhotonic devices
Sodium guanidinium bis (4-methylbenzenesulfonate) hydrateHigh laser damage thresholdLaser technology

This table summarizes key findings related to the optical properties of materials synthesized using this compound derivatives, demonstrating their relevance in advanced technological applications.

Environmental Applications

This compound's role in environmental science is also noteworthy. Its derivatives have been studied for their ability to bind heavy metals and other pollutants in water systems, highlighting their potential use in environmental remediation efforts.

Case Study: Heavy Metal Adsorption

Research conducted on this compound derivatives has shown effective adsorption of heavy metals from aqueous solutions. This capability is crucial for developing sustainable methods to address water pollution. The adsorption capacity was measured under various conditions, indicating that modifications to the this compound structure can enhance its effectiveness as an adsorbent .

Chemical Reactions Analysis

Maillard Reaction Pathways

The Maillard reaction (non-enzymatic glycation) generates flavor compounds and melanoidins through three stages :

  • Initial phase : Condensation of reducing sugars (e.g., glucose) with amino acids.

  • Intermediate phase : Formation of Amadori/Heyns products, followed by dehydration (e.g., furfurals) and fragmentation.

  • Final phase : Polymerization into nitrogen-containing melanoidins.

Key products include:

  • Pyrazines : Formed via Strecker degradation (e.g., nutty aromas in roasted foods) .

  • Dimethyl trisulfide : Produced from cysteine degradation, contributing to onion-like odors .

Radical-Mediated Oxidation

Silica particles, previously considered inert, induce oxidation of thiol-containing biomolecules (e.g., glutathione) to disulfides via surface-bound silyloxy radicals :
2 R SH SiO2R S S R SiO2 H2\text{2 R SH SiO}_2\rightarrow \text{R S S R SiO}_2\text{ H}_2

  • Reaction rate : Up to 95% oxidation efficiency observed within 24 hours .

  • Implications : Raises concerns about silica’s biocompatibility in pharmaceuticals and cosmetics.

Kinetics of Hypochlorite-Dye Reactions

Absorbance studies reveal first-order kinetics for sodium hypochlorite (NaClO) reacting with blue dye :
Rate=k[Dye]1[ClO]1\text{Rate}=k[\text{Dye}]^1[\text{ClO}^-]^1

  • Rate constant : k=0.29M1s1k=0.29\,\text{M}^{-1}\text{s}^{-1} at 25°C .

  • Methodology : Pseudo-first-order conditions with excess NaClO.

Patent-Mined Reaction Trends

Analysis of 1.39 million reactions from US patents (1976–2016) identified :

  • Top reaction classes : Esterifications (22%), alkylations (18%), and cross-couplings (12%).

  • Yield distribution : 65% of reactions report yields >50%, with text-mined yields showing high variance (±15%).

Electrochemical Reaction Modulation

Electric fields enhance reaction selectivity in pharmaceutical synthesis (e.g., asymmetric catalysis) :

  • Key advance : Electrode interfaces stabilize transition states, reducing byproducts.

  • Example : Redox-neutral reactions achieve 85% enantiomeric excess (ee) under applied potentials .

While "Suguan" remains uncharacterized in the literature surveyed, these findings underscore the diversity of reaction mechanisms and analytical methods applicable to complex organic systems. Further experimental studies using hyphenated techniques (e.g., GC-MS, NMR) are recommended to elucidate this compound’s reactivity.

Preparation Methods

Binders and Fillers

Binders such as polyvinylpyrrolidone (PVP) (molecular weight: 50,000) are critical for granule cohesion. PVP is typically used at 2–4% w/w of the tablet composition. Fillers like microcrystalline cellulose (5–85% w/w) and lactose (1–90% w/w) provide bulk and improve compressibility. Modified corn starch and mannitol are alternative fillers for moisture-sensitive formulations.

Lubricants and Anti-Adherents

Magnesium stearate (0.5–2% w/w) is the preferred tableting lubricant, reducing friction during compression. Anti-adherents such as Syloid silicon dioxide (0.1–1% w/w) prevent sticking to punch surfaces.

Table 1. Excipient Composition in Glipizide-Metformin Bilayer Tablets

ComponentFunctionConcentration Range (% w/w)
Microcrystalline celluloseFiller5–85
PVP K30Binder2–4
Magnesium stearateLubricant0.5–2
Croscarmellose sodiumDisintegrant2–5

Granulation and Layering Techniques

Wet Granulation Process

Glipizide and metformin are granulated separately to prevent chemical interactions. For glipizide granules:

  • Blending : Glipizide is dispersed with croscarmellose sodium and blended with metformin hydrochloride (99.5%) and magnesium stearate (0.5%).

  • Granulation : An aqueous PVP solution (5% w/v) is sprayed onto the powder mix in a high-shear mixer. Granules are dried at 40°C to a residual moisture of 2–3% w/w to prevent capping.

  • Sizing : Dried granules are milled through a #18 mesh screen.

Bilayer Tablet Compression

The bilayer tablet consists of:

  • Layer 1 (Glipizide) : Contains glipizide (2.5 mg), microcrystalline cellulose (30% w/w), and croscarmellose sodium (3% w/w).

  • Layer 2 (Metformin) : Comprises metformin HCl (250 mg), PVP (3% w/w), and magnesium stearate (1% w/w).

Compression is performed using bilayer tableting presses at a force of 10–15 kN to ensure layer adhesion without cross-contamination.

Coating and Stability Optimization

Film Coating

A protective coating (3.5% w/w of tablet weight) is applied to minimize hydrolysis of glipizide. The coating formulation includes:

  • Hydroxypropyl methylcellulose (HPMC) : 6% w/v as a film former.

  • Polyethylene glycol 6000 : 1.5% w/v as a plasticizer.

  • Titanium dioxide : 0.5% w/v for opacity.

Table 2. Coating Process Parameters

ParameterValue
Pan rotation speed4–8 rpm
Inlet air temperature40–60°C
Spray rate10–15 mL/min
Drying time post-coating30–45 minutes

Moisture Control

Preheating tablets at 50°C for 15 minutes before coating reduces residual moisture to <1% w/w, critical for preventing glipizide degradation.

Quality Control and Analytical Methods

Dissolution Testing

Glipizide tablets must meet USP dissolution criteria: ≥80% drug release in 30 minutes (pH 6.8 phosphate buffer). The bilayer design ensures sequential release: metformin within 15 minutes, followed by glipizide over 2–4 hours.

Stability Studies

Accelerated stability testing (40°C/75% RH for 6 months) confirms no significant degradation (<2% impurity increase). Residual moisture monitoring via Karl Fischer titration is essential for batch release.

Comparative Analysis of Formulation Strategies

Single-Layer vs. Bilayer Tablets

Single-layer formulations risk glipizide-metformin interactions during storage, whereas bilayer tablets isolate the APIs, improving shelf-life.

Q & A

Q. Table 1: Common Techniques for this compound Characterization

TechniqueApplicationKey ParametersReference
XRDCrystallinity analysisBragg angles, lattice constants
NMRStructural elucidationChemical shifts, coupling constants
TGA-DSCThermal stabilityDecomposition temperatures

Q. Table 2: Checklist for Data Contradiction Analysis

StepActionTool/Resource
1. Protocol AuditVerify experimental consistencyLab notebooks, SOPs
2. Outlier DetectionApply Grubbs’ test or ANOVAR, Python (SciPy)
3. Cross-ValidationCompare with alternative methodsSupplementary assays

Key Recommendations

  • Data Sharing : Deposit raw spectra, chromatograms, and computational outputs in public repositories (e.g., ChemSpider, Figshare) with persistent identifiers .
  • Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for all datasets .
  • Conflict Resolution : Engage in peer consultations and preprint discussions to address contentious findings .

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